

Niclosamide as a Protonophore Agent: A Technical Guide

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Compound of Interest

Compound Name: *Niclosamide (sodium)*

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Abstract

Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed therapeutic agent in a variety of diseases, including cancer and viral infections.[1][2][3][4] Its primary mechanism of action is attributed to its function as a protonophore, a lipophilic molecule that can transport protons across biological membranes.[2][3][5] This activity disrupts the proton gradients essential for cellular energy production and pH homeostasis, leading to a cascade of downstream effects that inhibit pathological processes. This technical guide provides an in-depth exploration of niclosamide's core function as a protonophore, detailing its mechanism of action, impact on cellular signaling pathways, and the experimental protocols used to characterize its activity.

Introduction to Niclosamide

Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) is a salicylanilide derivative that has been used for decades to treat tapeworm infections.[1][6] Its established safety profile in humans has made it an attractive candidate for drug repurposing.[7] The

molecule's structure, featuring a weakly acidic hydroxyl group and lipophilic character, underpins its ability to function as a protonophore.^{[2][8]}

Chemical and Physical Properties of Niclosamide^{[6][9][10]}

Property	Value
Chemical Formula	C ₁₃ H ₈ Cl ₂ N ₂ O ₄
Molar Mass	327.12 g/mol
CAS Number	50-65-7
Melting Point	225-230 °C

The Protonophore Mechanism of Action

As a protonophore, niclosamide acts as a proton carrier, shuttling protons across lipid bilayers down their electrochemical gradient.^{[2][3][11]} This process is independent of any specific protein transporter.^[3] The mechanism involves the protonation of the niclosamide molecule in an acidic environment, such as the mitochondrial intermembrane space or within endosomes, followed by its diffusion across the membrane.^[3] In a more neutral environment like the mitochondrial matrix or the cytosol, the proton is released, and the unprotonated niclosamide molecule diffuses back across the membrane to repeat the cycle.^[3]

This proton shuttling has two primary consequences:

- **Mitochondrial Uncoupling:** Niclosamide dissipates the proton motive force across the inner mitochondrial membrane, which is the driving force for ATP synthesis via oxidative phosphorylation.^{[2][11][12]} This uncoupling of electron transport from ATP production leads to a decrease in cellular ATP levels and an increase in oxygen consumption.^{[13][14][15]}
- **Disruption of pH Homeostasis:** Niclosamide can disrupt the pH of acidic intracellular compartments, such as lysosomes and endosomes, by transporting protons out of these organelles and into the cytosol.^{[3][5][16]} This can lead to cytoplasmic acidification.^{[5][16]}

Impact on Cellular Signaling Pathways

The disruption of cellular energy metabolism and pH homeostasis by niclosamide's protonophore activity triggers a wide range of downstream effects on various signaling pathways critical for cell survival, proliferation, and metabolism.

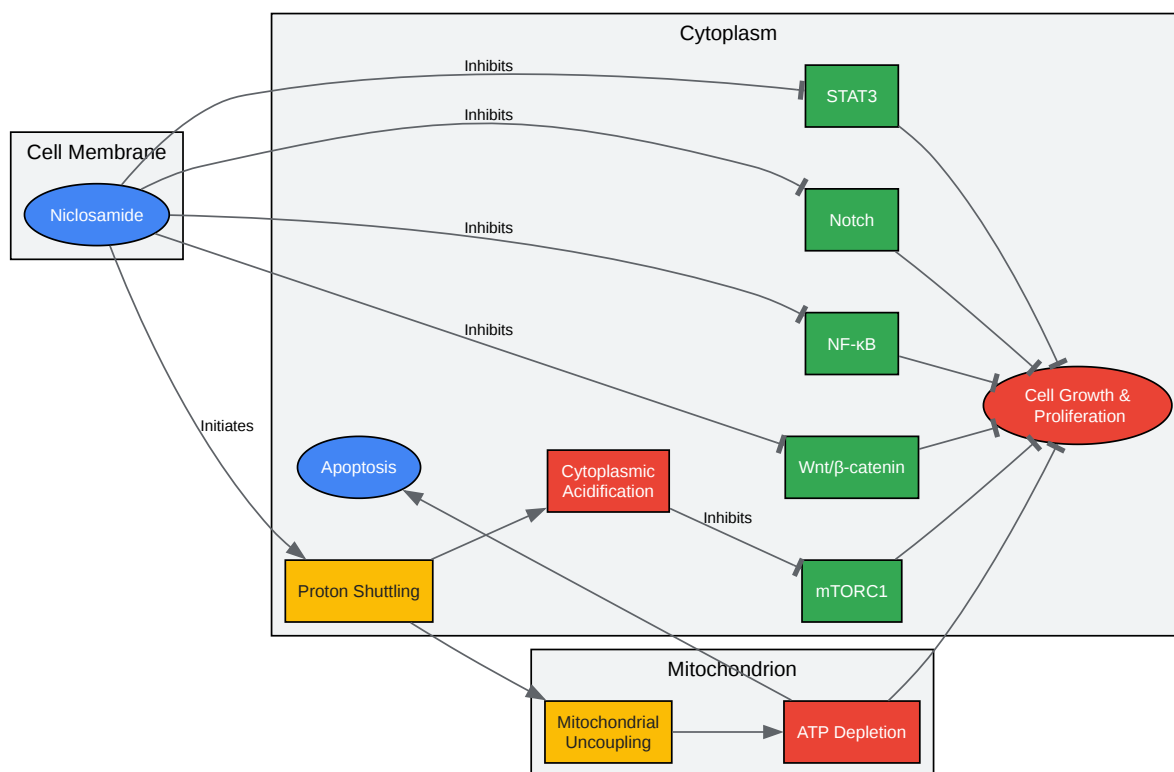
Signaling Pathways Inhibited by Niclosamide

Niclosamide has been shown to inhibit multiple oncogenic signaling pathways, including:

- **Wnt/ β -catenin Pathway:** Niclosamide can suppress this pathway by promoting the degradation of the co-receptor LRP6 and inhibiting the accumulation of β -catenin.[\[7\]](#)[\[17\]](#)[\[18\]](#)
[\[19\]](#)
- **mTORC1 Signaling:** Inhibition of mTORC1 signaling by niclosamide is linked to its ability to induce cytoplasmic acidification.[\[5\]](#)[\[8\]](#)[\[16\]](#)
- **STAT3 Signaling:** Niclosamide can block the phosphorylation and nuclear translocation of STAT3, thereby inhibiting its transcriptional activity.[\[7\]](#)[\[17\]](#)[\[20\]](#)
- **NF- κ B Signaling:** It can inhibit the NF- κ B pathway by preventing the degradation of I κ B α .[\[1\]](#)
[\[17\]](#)[\[20\]](#)
- **Notch Signaling:** Niclosamide has been reported to suppress Notch signaling.[\[1\]](#)[\[7\]](#)[\[17\]](#)

The multifaceted inhibition of these pathways contributes to niclosamide's potent anti-cancer activity.[\[1\]](#)[\[7\]](#)[\[17\]](#)

Signaling Pathway Diagram



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Caption: Niclosamide's multifaceted mechanism of action.

Quantitative Data

The efficacy of niclosamide as a protonophore and its downstream effects have been quantified in numerous studies.

Table 1: IC50 Values of Niclosamide in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
BD140A	Adrenocortical Carcinoma	0.12	[21]
SW-13	Adrenocortical Carcinoma	0.15	[21]
NCI-H295R	Adrenocortical Carcinoma	0.53	[21]
PC-3	Prostate Cancer	< 1	[18][19]
DU145	Prostate Cancer	< 1	[18][19]
MDA-MB-231	Breast Cancer	< 1	[18][19]
T-47D	Breast Cancer	< 1	[18][19]
2LMP	Basal-like Breast Cancer	0.44	[22]
SUM159	Basal-like Breast Cancer	0.33 - 1.9	[22]
HCC1187	Basal-like Breast Cancer	0.33 - 1.9	[22]
HCC1143	Basal-like Breast Cancer	0.33 - 1.9	[22]
MDA-MB-231 (24h)	Triple-Negative Breast Cancer	13.63 ± 0.43	[23]
Hs578T (24h)	Triple-Negative Breast Cancer	25.32 ± 0.54	[23]
KKU-100	Cholangiocarcinoma	Varies (IC25, IC50, IC75 used)	[24]
KKU-213A	Cholangiocarcinoma	Varies (IC25, IC50, IC75 used)	[24]

Table 2: Effects of Niclosamide on Mitochondrial Function

Parameter	Cell Line/System	Observation	Reference
Mitochondrial Oxygen Consumption	Isolated mouse liver mitochondria	Increased at 1 μ M in the presence of oligomycin	[12]
Mitochondrial Membrane Potential	Live cells	Reduced at concentrations around 500 nM	[12]
Mitochondrial Membrane Potential	Myeloma cells	Loss of membrane potential after 4h treatment	[25]
Respiration Rate	Myeloma cells	Increased upon treatment with 3.2 μ M niclosamide	[25]
Mitochondrial Membrane Potential	Cholangiocarcinoma cells	Reduced in a dose-dependent manner	[24]
ATP Levels	HeLa cells	Decreased after 8h treatment with 1 μ M and 10 μ M	[15]

Experimental Protocols

Characterizing the protonophore activity of niclosamide and its cellular consequences involves a variety of specialized assays.

Measurement of Mitochondrial Uncoupling

Objective: To determine if a compound can dissipate the mitochondrial proton gradient, leading to increased oxygen consumption independent of ATP synthesis.

Method: Seahorse XF Cell Mito Stress Test[14]

- Cell Seeding: Seed cells (e.g., SW1353) at an appropriate density in a Seahorse XF cell culture microplate and allow them to adhere.

- Treatment: Treat the cells with various concentrations of niclosamide for a specified duration (e.g., 24 hours).
- Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with substrates like pyruvate and glutamine, and incubate in a non-CO2 incubator.
- Sequential Injections: Sequentially inject oligomycin (ATP synthase inhibitor), a protonophore like FCCP (as a positive control) or niclosamide, and a mixture of rotenone and antimycin A (Complex I and III inhibitors) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
- Data Analysis: The oxygen consumption rate (OCR) is measured in real-time. An increase in OCR after oligomycin injection indicates mitochondrial uncoupling.

Assessment of Mitochondrial Membrane Potential ($\Delta\Psi_m$)

Objective: To measure the potential across the inner mitochondrial membrane, which is an indicator of mitochondrial health and is dissipated by protonophores.

Method: JC-1 Staining Assay[25][26]

- Cell Treatment: Treat cells with niclosamide for the desired time. Include a positive control for depolarization, such as FCCP or CCCP.
- Staining: Add JC-1 staining solution to the cells and incubate. JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high $\Delta\Psi_m$ and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low $\Delta\Psi_m$.
- Washing: Wash the cells to remove excess dye.
- Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

Method: TMRE Staining Assay[24][25]

- **Cell Staining:** Pre-stain cells with Tetramethylrhodamine, Ethyl Ester (TMRE), a potentiometric fluorescent dye that accumulates in active mitochondria.
- **Baseline Measurement:** Determine the baseline fluorescence intensity using flow cytometry.
- **Treatment:** Add niclosamide to the stained cells.
- **Real-time Analysis:** Monitor the decrease in TMRE fluorescence over time using flow cytometry. A rapid decrease in fluorescence indicates a loss of mitochondrial membrane potential.

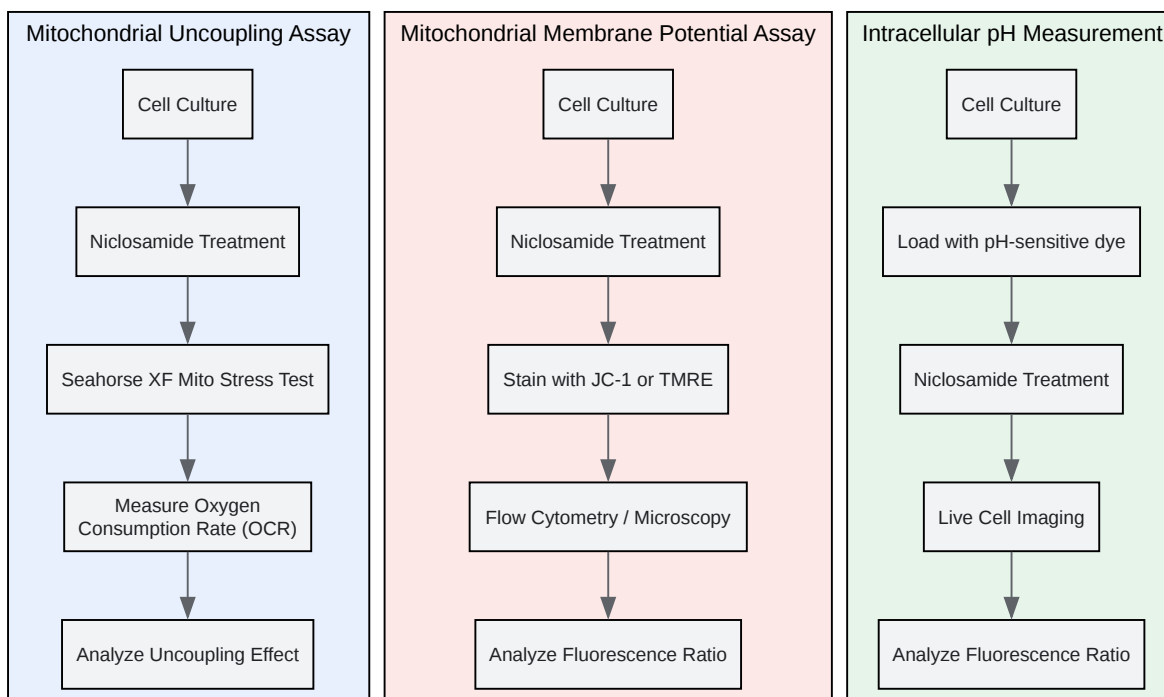
Measurement of Intracellular pH

Objective: To determine the effect of niclosamide on cytosolic and organellar pH.

Method: Ratiometric Live Cell Imaging with pH-sensitive Dyes[3]

- **Cell Loading:** Load cells with a pH-sensitive fluorescent dye, such as BCECF-AM for cytosolic pH or LysoSensor dyes for lysosomal pH.
- **Baseline Imaging:** Acquire baseline fluorescence images at two different excitation or emission wavelengths.
- **Treatment:** Add niclosamide to the cells.
- **Time-lapse Imaging:** Acquire images at regular intervals to monitor changes in the fluorescence ratio.
- **Calibration:** At the end of the experiment, calibrate the fluorescence ratio to pH values using buffers of known pH in the presence of a protonophore and an ionophore (e.g., nigericin) to equilibrate intracellular and extracellular pH.

Experimental Workflow Diagram



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Caption: Workflow for key protonophore experiments.

Conclusion

Niclosamide's well-established role as a protonophore is central to its therapeutic potential beyond its original anthelmintic use. By disrupting fundamental cellular processes like energy production and pH balance, it modulates a wide array of signaling pathways implicated in diseases such as cancer. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the unique properties of niclosamide for novel therapeutic applications. Continued research into structure-activity relationships may lead to the development of even more potent and specific protonophore-based drugs.[13][27]

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